molecular formula C19H19N3OS B6945092 N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide

N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B6945092
M. Wt: 337.4 g/mol
InChI Key: OSPRADCGZZJGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group, a benzothiophene moiety, and a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-15(8-9-18(20-13)22-10-4-5-11-22)21-19(23)17-12-14-6-2-3-7-16(14)24-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRADCGZZJGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe benzothiophene moiety is then attached via a coupling reaction, and finally, the carboxamide group is introduced through an amide formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, benzothiophene derivatives, and carboxamide-containing molecules. Examples include:

  • 2-methyl-6-(pyrrolidin-1-yl)pyridine
  • 1-benzothiophene-2-carboxamide
  • N-(2-methylpyridin-3-yl)-1-benzothiophene-2-carboxamide.

Uniqueness

What sets N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.